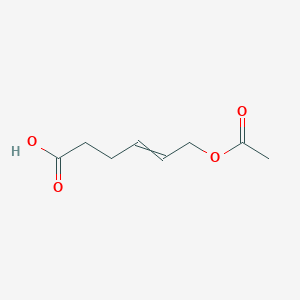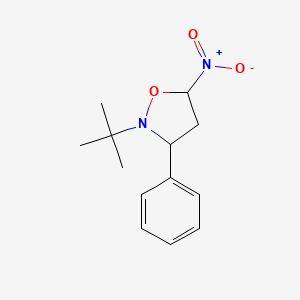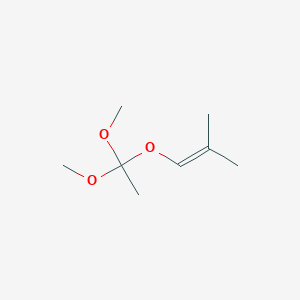![molecular formula C6H8O5 B14414436 2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 85295-63-2](/img/structure/B14414436.png)
2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid is a unique organic compound characterized by its trioxabicyclo structure. This compound is known for its hydrolytic stability and is often used as a masked carboxy function in various synthetic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid typically involves the use of ortho esters. One common method is the zirconocene-catalyzed rearrangement of epoxy esters, which provides high yields of the desired product . The reaction conditions often involve the use of silver(I) salts with non-coordinating counterions to facilitate the rearrangement process .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of ortho esters as protective groups in organic synthesis suggests that similar large-scale synthetic strategies could be employed .
Análisis De Reacciones Químicas
Types of Reactions: 2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The hydrolytic stability of this compound towards aqueous acid is intermediate between that of 1,1,1-triethoxyethane and 1-methyl-2,8,9-trioxa-adamantane .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include silver(I) salts, zirconocene catalysts, and various acids and bases . The reaction conditions are typically mild, allowing for the preservation of the trioxabicyclo structure .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, the use of zirconocene catalysts can lead to the formation of ortho esters, which are valuable intermediates in organic synthesis .
Aplicaciones Científicas De Investigación
2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a protective group for carboxylic acids, allowing for the selective modification of other functional groups . In biology and medicine, this compound’s stability makes it a valuable tool for the synthesis of complex molecules, including pharmaceuticals . Industrial applications include its use in the production of alkylcobaloximes containing ester and carboxy groups .
Mecanismo De Acción
The mechanism of action of 2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid involves its ability to act as a masked carboxy function. This allows for the selective protection and deprotection of carboxylic acids in synthetic applications . The molecular targets and pathways involved in its action are primarily related to its hydrolytic stability and reactivity under various conditions .
Comparación Con Compuestos Similares
- 1,1,1-Triethoxyethane
- 1-Methyl-2,8,9-trioxa-adamantane
- 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane
Uniqueness: 2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid is unique due to its intermediate hydrolytic stability and its ability to act as a masked carboxy function. This makes it particularly valuable in synthetic applications where selective protection and deprotection of carboxylic acids are required .
Propiedades
Número CAS |
85295-63-2 |
|---|---|
Fórmula molecular |
C6H8O5 |
Peso molecular |
160.12 g/mol |
Nombre IUPAC |
2,6,7-trioxabicyclo[2.2.2]octane-4-carboxylic acid |
InChI |
InChI=1S/C6H8O5/c7-4(8)6-1-9-5(10-2-6)11-3-6/h5H,1-3H2,(H,7,8) |
Clave InChI |
PZEOLXUUDOWWGY-UHFFFAOYSA-N |
SMILES canónico |
C1C2(COC(O1)OC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


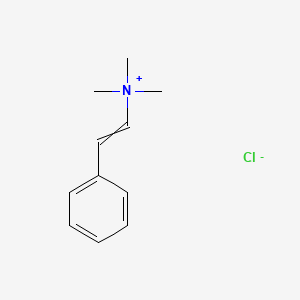
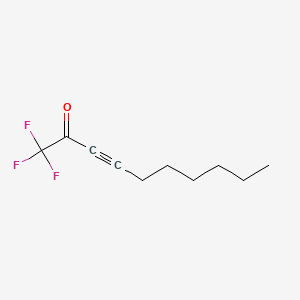
![7-(3-Chloro-2-hydroxypropyl)-8-[4-(2-hydroxyethyl)piperazin-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14414375.png)

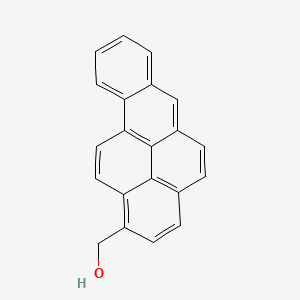
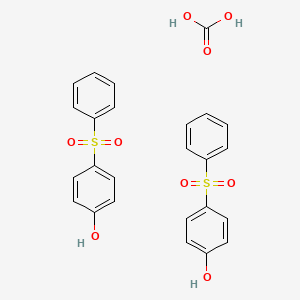
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
![{[4-(2,3-Dimethylanilino)-6-ethoxypyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B14414424.png)
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
